molecular formula C12H11IN2O2S B5912454 3-ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-thioxo-4-imidazolidinone

3-ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-thioxo-4-imidazolidinone

Cat. No. B5912454
M. Wt: 374.20 g/mol
InChI Key: YRHLWSGCFWNGTR-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EIIM, and it has been synthesized using different methods. EIIM has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of EIIM is not fully understood. However, it has been shown to interact with nucleic acids, proteins, and enzymes. EIIM has been shown to bind to DNA and RNA, and it can inhibit the activity of certain enzymes that are involved in DNA replication and repair. It has also been shown to interact with proteins that are involved in cell signaling and apoptosis.
Biochemical and Physiological Effects:
EIIM has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that EIIM can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and bind to nucleic acids. In vivo studies have shown that EIIM can inhibit the growth of tumors and reduce the incidence of metastasis. However, the physiological effects of EIIM on healthy cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

EIIM has several advantages for lab experiments. It is relatively easy to synthesize, and it can be modified to target specific cells or tissues. It has a high binding affinity for certain drugs, and its fluorescence properties can be used to study the structure and function of nucleic acids. However, EIIM also has some limitations. Its mechanism of action is not fully understood, and its physiological effects on healthy cells and tissues are not fully understood. It can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on EIIM. One direction is to study its mechanism of action in more detail. This could involve studying its interactions with nucleic acids, proteins, and enzymes, as well as its effects on healthy cells and tissues. Another direction is to explore its potential as a drug delivery system. This could involve modifying its structure to target specific cells or tissues, as well as studying its interactions with different drugs. Finally, there is a need for more in vivo studies to determine the safety and efficacy of EIIM as a potential anticancer agent.

Synthesis Methods

EIIM can be synthesized using different methods. One of the commonly used methods is the reaction of 4-hydroxy-3-iodobenzaldehyde with ethyl isothiocyanate in the presence of sodium hydroxide. This reaction produces EIIM as a yellow solid. Another method involves the reaction of 4-hydroxy-3-iodobenzaldehyde with thiosemicarbazide in the presence of acetic acid. This reaction produces EIIM as a white solid.

Scientific Research Applications

EIIM has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, EIIM has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, EIIM has been studied for its potential as a fluorescent probe. It has been shown to bind to DNA and RNA, and its fluorescence properties can be used to study the structure and function of nucleic acids. In pharmacology, EIIM has been studied for its potential as a drug delivery system. It has been shown to have a high binding affinity for certain drugs, and its structure can be modified to target specific cells or tissues.

properties

IUPAC Name

(5Z)-3-ethyl-5-[(4-hydroxy-3-iodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O2S/c1-2-15-11(17)9(14-12(15)18)6-7-3-4-10(16)8(13)5-7/h3-6,16H,2H2,1H3,(H,14,18)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHLWSGCFWNGTR-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)I)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)I)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-ethyl-5-(4-hydroxy-3-iodobenzylidene)-2-thioxoimidazolidin-4-one

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